Quinine sulfate hydrate

Description

Overview of Quinine (B1679958) Sulfate (B86663) Hydrate (B1144303) as a Subject of Academic Inquiry

Quinine sulfate hydrate, chemically represented as (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O, is a well-established compound, historically recognized for its antimalarial properties. prisminltd.com Derived from the bark of the Cinchona tree, it represents a cornerstone in the history of medicine as one of the first effective treatments for an infectious disease. nih.govwikipedia.org In modern research, its applications have expanded far beyond its initial use. Scientists are actively investigating its physicochemical properties, exploring its potential in new therapeutic areas, and utilizing it as a standard in various analytical techniques. scirp.orgijnrd.org The dihydrate form signifies the presence of two water molecules per molecule of quinine sulfate, a characteristic that influences its stability and solubility. cymitquimica.com

Evolution of Research Interests in this compound

The journey of quinine sulfate in research began with its isolation from Cinchona bark in 1820 by Pelletier and Caventou. nih.govmdpi.com This pivotal moment allowed for standardized dosing and a more scientific approach to its use in treating malaria. mdpi.comjameslindlibrary.org For over a century, it remained a primary antimalarial agent. nih.gov The mid-20th century saw a shift with the development of synthetic antimalarials like chloroquine (B1663885), which led to a temporary decline in quinine research. nih.govfda.gov However, the emergence of drug-resistant malaria strains has renewed interest in quinine and its derivatives. nih.gov

Contemporary research has diversified significantly. Current studies focus on:

Crystal Engineering: Investigating different polymorphic and solvatomorphic forms of quinine sulfate to enhance its physicochemical properties like solubility and stability. scirp.org

Analytical Chemistry: Developing and validating new, sensitive, and precise analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Surface-Enhanced Raman Spectroscopy (SERS), for its determination in various matrices. ijnrd.orgrjptonline.orgpublish.csiro.au

Biophysical and Photophysical Studies: Utilizing quinine sulfate as a fluorescence standard due to its well-characterized quantum yield. omlc.org Its spectral properties are also being investigated for applications in fields like Cherenkov dosimetry. arxiv.orgarxiv.org

Interdisciplinary Relevance of this compound Studies

The study of this compound extends across numerous scientific disciplines, underscoring its versatility.

Pharmaceutical Sciences: Beyond its antimalarial use, research is exploring its potential as a muscle relaxant and its application in treating nocturnal leg cramps. scirp.orgpeacehealth.org The development of extemporaneous suspensions for pediatric use is also an active area of investigation. rjptonline.orgresearchgate.net

Chemistry: In synthetic chemistry, it serves as a chiral solvating agent. publish.csiro.au Its distinct spectral properties make it a valuable tool in analytical chemistry for method development and validation. ijnrd.orgcolby.eduresearchgate.net

Physics and Medical Physics: The fluorescent properties of quinine sulfate are being harnessed in novel applications such as improving the accuracy of Cherenkov dosimetry in radiation therapy. arxiv.orgarxiv.org

Materials Science: The study of its crystalline forms and their properties contributes to the broader field of crystal engineering. scirp.org

Significance of this compound in Natural Product Chemistry Research

Quinine sulfate holds a place of honor in the history and ongoing practice of natural product chemistry. The isolation of quinine was a landmark achievement that demonstrated the potential of natural sources to yield powerful medicines. mdpi.comresearchgate.net This discovery paved the way for the isolation of countless other bioactive compounds from natural origins.

In current natural product research, quinine sulfate continues to be significant for several reasons:

A Model Compound: It serves as a classic example in the study of alkaloids, a large and diverse group of naturally occurring chemical compounds. scielo.org.bo

Source of Inspiration: The complex structure of quinine has inspired synthetic chemists to develop new synthetic methodologies.

Benchmark for Bioactivity: Its well-documented biological activity provides a benchmark for the screening and evaluation of new natural products.

The extraction of quinine from Cinchona bark and its conversion to the sulfate salt is a fundamental process in natural product chemistry, involving extraction, purification, and crystallization techniques. mdpi.com

Research Data on this compound

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | prisminltd.comwestliberty.edu |

| Molecular Weight | 782.96 g/mol | westliberty.edunih.govnih.gov |

| Appearance | White or almost white crystalline powder or fine, colorless needles. chemicalbook.com | westliberty.educhemicalbook.com |

| Melting Point | ~225 °C (decomposes) | chemicalbook.com |

| Solubility | Soluble in water and a mixture of chloroform (B151607) and absolute alcohol (2:1). prisminltd.comchemicalbook.com | prisminltd.comchemicalbook.com |

Crystallographic Data

The crystal structure of quinine sulfate dihydrate has been determined through X-ray crystallography.

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | ugr.escrystallography.net |

| Space Group | C 1 2 1 | ugr.escrystallography.net |

| a | 20.18 ± 0.007 Å | ugr.escrystallography.net |

| b | 6.637 ± 0.002 Å | ugr.escrystallography.net |

| c | 15.316 ± 0.006 Å | ugr.escrystallography.net |

| β | 113.288 ± 0.009° | ugr.escrystallography.net |

Spectroscopic Data

Quinine sulfate is widely used as a fluorescence standard.

| Spectroscopic Property | Details | Source(s) |

| UV Absorption Maxima | 233 nm, 330 nm, 347.5 nm (in various solvents and conditions) | ijnrd.orgrjptonline.orgomlc.org |

| Fluorescence Emission Maximum | ~450 nm (in 0.05 M H₂SO₄) | omlc.orgcolby.edu |

| Fluorescence Quantum Yield | 0.546 (in 0.5 M H₂SO₄) | omlc.org |

| ¹H NMR and ¹³C NMR | Spectra have been recorded and are used for structural elucidation. | chemicalbook.com |

| IR Spectra | Characteristic peaks confirm functional groups. A study showed shifts in -OH and C=C stretching in different polymorphic forms. scirp.org | scirp.orgresearchgate.netnih.gov |

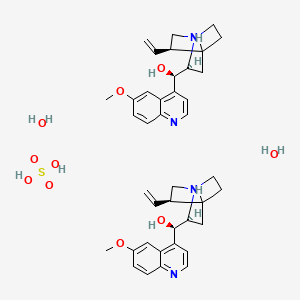

Structure

3D Structure of Parent

Properties

Molecular Formula |

C40H54N4O10S |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m00.../s1 |

InChI Key |

ZHNFLHYOFXQIOW-LRXYSQQVSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |

Origin of Product |

United States |

Historical Trajectories and Scientific Milestones in Quinine Sulfate Hydrate Research

Early Scientific Inquiries into Cinchona Bark Constituents

The medicinal use of Cinchona bark, native to the Andean regions of South America, was first documented by Jesuit missionaries in the early 17th century. ceon.rswellcomecollection.org For centuries, the bark, often referred to as "Peruvian bark," was the primary and only effective treatment for malaria. mmv.orgbritannica.com Early scientific interest in the 18th century was driven by the desire to identify the "active principle" within the bark responsible for its curative properties. unizg.hr This quest was part of a broader movement in chemistry to isolate and understand the specific chemical compounds behind the medicinal effects of herbal remedies. unizg.hr

In 1746, Count Claude Toussaint Marot de la Garaye was the first to crystallize a substance from the bark, which he named "sel essentiel de quinquina"; however, this substance was later found to have no clinical effect. ceon.rs The significant variability in the alkaloid content of the bark, depending on the Cinchona species and its origin, posed a considerable challenge to early researchers and clinicians. wikipedia.orgjameslindlibrary.org Francesco Torti, in 1712, conducted systematic studies on the effects of Cinchona bark on different types of fevers, which helped in distinguishing malarial fevers from others. wikipedia.orgni.ac.rs

The Isolation of Quinine (B1679958) from Cinchona Bark and its Scientific Implications

A pivotal moment in the history of quinine research occurred in 1820 when French pharmacists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark. wellcomecollection.orgmmv.orgwikipedia.org They named the substance quinine, derived from the original Quechua word for the bark, "quina-quina". wikipedia.org Their breakthrough was facilitated by the use of the more potent "yellow" bark and the development of acid-base extraction techniques. ceon.rs

The isolation of quinine had profound scientific implications:

Standardized Dosing: It allowed for the administration of a pure, quantifiable compound, leading to more precise and effective treatment regimens for malaria. ceon.rsunizg.hr

Pharmaceutical Industry: The establishment of a factory in Paris by Pelletier and Caventou for quinine extraction is often cited as the beginning of the modern pharmaceutical industry. ceon.rs

Chemical Analysis: The ability to work with a pure substance spurred further research into its chemical properties. In 1854, Adolph Strecker determined the molecular formula of quinine. wikipedia.org

Further Discoveries: The success with quinine inspired the isolation of other alkaloids from Cinchona bark, including quinidine (B1679956), cinchonine, and cinchonidine. unizg.hrwikipedia.org

The isolation of quinine is considered a landmark achievement, marking the first time a chemical compound was used to treat an infectious disease. wikipedia.org

Quinine Sulfate (B86663) Hydrate's Pioneering Role in Chemical Therapeutics Research

Following its isolation, quinine, often in the form of quinine sulfate, quickly became the standard treatment for malaria worldwide. mmv.orgunizg.hr This marked a significant shift from using crude bark preparations to a purified, scientifically validated chemotherapeutic agent. ni.ac.rs The use of quinine sulfate allowed for controlled clinical studies, one of the earliest of which was conducted between 1866 and 1868 on 3,600 subjects to evaluate the effectiveness of quinine and other Cinchona alkaloids. ceon.rs

The success of quinine spurred the search for synthetic alternatives, particularly due to the strategic importance of a reliable supply, which was often scarce. unizg.hr This quest led to the development of other antimalarial drugs. For instance, German scientists synthesized chloroquine (B1663885) in 1934 in their efforts to find a substitute for quinine. mmv.org The study of quinine's structure and activity laid the groundwork for the field of medicinal chemistry and the rational design of new drugs. nih.gov

Historical Contexts of Quinine Sulfate Hydrate (B1144303) in Organic Chemistry Development

The complex structure of quinine presented a formidable challenge to chemists and played a crucial role in the development of organic chemistry. wikipedia.org

Contributions to Stereochemistry and Chiral Science

Quinine's molecular structure, which includes five stereogenic centers, made it a focal point for the burgeoning field of stereochemistry. wikipedia.orgtandfonline.com The molecule can exist as one of 16 possible stereoisomers, but only one, the naturally occurring levorotatory form, possesses significant antimalarial activity. chiralpedia.comwikipedia.org

Key contributions include:

Understanding Chirality: The study of quinine and its diastereomer, quinidine, which differ in the stereochemistry at two of the chiral centers, provided early and compelling examples of how stereoisomerism affects biological activity. tandfonline.comwiley-vch.de

Chiral Catalysis: Quinine and its derivatives have been instrumental as chiral catalysts in asymmetric synthesis, a field recognized with a Nobel Prize in Chemistry in 2021. tandfonline.com They were among the first organic catalysts used to produce enantiomerically enriched products. tandfonline.com

The intricate stereochemistry of quinine challenged chemists to develop methods for determining and controlling the three-dimensional arrangement of atoms in a molecule.

Early Efforts in Total Synthesis Research

The total synthesis of quinine was a long-standing goal in organic chemistry, driving innovation in synthetic methodologies for over 150 years. wikipedia.org

Perkin's Attempt (1856): One of the most famous early attempts was by William Henry Perkin, who, based on an incorrect understanding of quinine's structure, tried to synthesize it by oxidizing N-allyltoluidine. wikipedia.orgudel.edu While this experiment failed to produce quinine, it famously led to the discovery of the first synthetic dye, mauveine, which sparked the birth of the chemical industry. wikipedia.org

Structural Elucidation: The correct atomic connectivity of quinine was established by Paul Rabe in 1907. wikipedia.org

Woodward and Doering's Formal Synthesis (1944): During World War II, the demand for quinine spurred intense research, culminating in a formal total synthesis by Robert Burns Woodward and William E. Doering. wikipedia.orgnih.gov They synthesized a key intermediate, quinotoxine, which had previously been converted to quinine by Rabe and Karl Kindler in 1918. wikipedia.orgnih.gov This achievement was hailed as a milestone in synthetic organic chemistry. udel.edu

Stereoselective Synthesis: The first fully stereoselective total synthesis of quinine was accomplished by Gilbert Stork in 2001, resolving all the stereochemical challenges posed by the molecule. wikipedia.orgudel.edu

The pursuit of quinine's total synthesis has served as a benchmark for the advancement of organic synthesis, showcasing the evolution of strategies and techniques over the decades. researchgate.netslideshare.net

Advanced Synthetic Methodologies and Derivatization Studies of Quinine Sulfate Hydrate

Strategies for the Total Chemical Synthesis of Quinine (B1679958) and its Analogues

The total synthesis of quinine, a complex natural product, has been a significant challenge and a landmark achievement in organic chemistry. wikipedia.orgresearchgate.net The molecule's five stereogenic centers make its synthesis particularly difficult, as it is one of 16 possible stereoisomers. wikipedia.org

A pivotal moment in this endeavor was the first stereoselective total synthesis reported by Gilbert Stork in 2001. wikipedia.orgudel.edu This achievement was the culmination of decades of research and built upon previous efforts. The Stork synthesis commenced with the chiral building block (S)-4-vinylbutyrolactone. wikipedia.org A key feature of this strategy was the use of chiral induction to establish all subsequent stereocenters, avoiding asymmetric steps later in the synthesis. wikipedia.org

Earlier, in 1944, Robert Burns Woodward and William Doering reported a formal total synthesis of quinine. wikipedia.orghebmu.edu.cn Their work involved the synthesis of the intermediate quinotoxine. wikipedia.org However, controversy surrounded their claim, with Stork questioning whether the final conversion of quinotoxine to quinine would have been successful. wikipedia.org This debate was eventually resolved in 2007 when Robert Williams and his team successfully replicated the conversion, validating the Woodward-Doering-Rabe-Kindler synthesis. wikipedia.org

The table below summarizes key milestones in the total synthesis of quinine.

| Year | Researchers | Key Achievement |

| 1944 | Woodward and Doering | Formal total synthesis via the intermediate quinotoxine. wikipedia.orghebmu.edu.cn |

| 2001 | Stork | First stereoselective total synthesis starting from (S)-4-vinylbutyrolactone. wikipedia.orgudel.edu |

| 2004 | Jacobsen et al. | Catalytic, enantioselective syntheses of quinine and quinidine (B1679956). udel.edu |

| 2017 | Hayashi and Terunuma | Efficient 17-step total synthesis using organocatalysis and one-pot protocols. rsc.orgresearchgate.net |

| 2018 | Maulide et al. | Concise synthesis via C-H activation and an aldol (B89426) reaction. scientificupdate.comresearchgate.net |

| 2019 | Ishikawa et al. | Enantioselective total synthesis of the unnatural (+)-quinine enantiomer. nih.govchemistryviews.org |

Stereoselective Synthesis Approaches Utilizing Quinine Scaffolds

The inherent chirality of the quinine scaffold has made it a valuable tool in stereoselective synthesis, serving as a privileged chiral ligand and organocatalyst. udel.edu Quinine and its derivatives have been successfully employed to induce enantioselectivity in a variety of chemical transformations.

One significant application is in asymmetric catalysis. For example, an in-situ generated magnesium catalyst using quinine as a chiral ligand has been used for the direct synthesis of chiral pyrroloindolines. rsc.org This reaction proceeds with good yields and moderate to good enantioselectivity. rsc.org Similarly, quinine-derived thiourea (B124793) organocatalysts have been utilized in aza-Friedel–Crafts reactions to produce oxindole (B195798) scaffolds with a hydroxyquinoline-substituted aza-quaternary stereocenter. beilstein-journals.org

The development of synthetic routes to both natural and unnatural enantiomers of quinine has further expanded its utility in stereoselective synthesis. nih.govrsc.org The ability to access both pseudoenantiomeric forms allows for the synthesis of either enantiomer of a desired product by simply changing the catalyst. udel.edunih.gov For instance, an efficient enantioselective total synthesis of the unnatural (+)-quinine has been reported, which is in high demand for its role as an organocatalyst. nih.govrsc.org

Quinine-based organocatalysts have also been instrumental in domino reactions. A domino-type Michael addition reaction using quinine/squaramide-based bifunctional organocatalysts has been developed for the synthesis of chiral dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr

The table below highlights some examples of stereoselective syntheses utilizing quinine scaffolds.

| Reaction Type | Catalyst/Ligand | Product |

| Asymmetric Pyrroloindoline Synthesis | Quinine-Magnesium Catalyst | Chiral Pyrroloindolines rsc.org |

| Aza-Friedel–Crafts Reaction | Quinine-derived Thiourea | Chiral Oxindoles beilstein-journals.org |

| Domino Michael Addition | Quinine/Squaramide Bifunctional Catalyst | Chiral Dihydropyrano[2,3-c]pyrazoles metu.edu.tr |

| Asymmetric Cycloaldolization | Proline-catalyzed with Quinine-derived intermediates | Chiral Piperidines researchgate.net |

| Asymmetric [3+3] Cycloaddition | Diphenylprolinol Silyl Ether with Quinine-derived intermediates | Optically Active Tetrasubstituted Piperidines nih.govrsc.org |

Biosynthetic Pathway Investigations of Quinine Alkaloids

The biosynthesis of quinine, a complex monoterpenoid indole (B1671886) alkaloid (MIA), has been the subject of extensive investigation. wikipedia.orgsci-hub.se It is now understood that the pathway begins with the stereoselective Pictet-Spengler reaction between tryptamine (B22526) and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, to form strictosidine. wikipedia.orgbiorxiv.org This is a common starting point for the biosynthesis of all MIAs. biorxiv.org

Recent research has shed light on both the early and late stages of the quinine biosynthetic pathway. nih.govacs.org Transcriptomic and metabolomic data from Cinchona pubescens have led to the identification of several key enzymes. nih.govacs.orgresearchgate.net

Early Steps: It was previously assumed that the methoxy (B1213986) group on the quinoline (B57606) ring of quinine was incorporated at a late stage in the pathway. However, recent studies have shown that this modification occurs at the very beginning of the pathway. biorxiv.orgresearchgate.net Tryptamine is first hydroxylated and then methylated to form 5-methoxytryptamine, which then serves as the substrate for the downstream pathway enzymes. biorxiv.orgresearchgate.net The discovery of the oxidase and methyltransferase responsible for these steps has been a significant breakthrough. biorxiv.org

Following the formation of strictosidine, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been identified to produce the biosynthetic intermediate dihydrocorynantheal from strictosidine aglycone. nih.govacs.orgresearchmap.jp

Late Steps: Investigations into the later steps have focused on the formation of the quinoline ring and the final functional group modifications. The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone has suggested a preferred order for the final steps: hydroxylation of cinchoninone, followed by methylation, and finally keto-reduction to yield quinine. nih.govacs.orgresearchmap.jp

The table below summarizes the key enzymes and intermediates in the quinine biosynthetic pathway.

| Enzyme | Substrate | Product | Stage |

| Tryptamine 5-hydroxylase (T5H) | Tryptamine | 5-Hydroxytryptamine | Early biorxiv.org |

| N-methyltransferase (NMT) | 5-Hydroxytryptamine | 5-Methoxytryptamine | Early biorxiv.org |

| Strictosidine Synthase | Tryptamine/5-Methoxytryptamine + Secologanin | Strictosidine/Methoxystrictosidine | Early wikipedia.orgbiorxiv.org |

| Medium-chain Alcohol Dehydrogenase (CpDCS) | Strictosidine Aglycone | Dihydrocorynantheal | Early nih.govacs.org |

| Esterase (CpDCE) | Dihydrocorynantheal precursor | Dihydrocorynantheal | Early nih.govacs.org |

| O-methyltransferase (CpOMT1) | 6'-hydroxycinchoninone | 6'-methoxycinchoninone | Late nih.govacs.org |

Derivatization Techniques and Their Impact on Quinine Sulfate (B86663) Hydrate (B1144303) Structure-Activity Relationships

Derivatization of the quinine molecule has been a key strategy to modulate its biological activity and to probe its mechanism of action. nih.govbibliotekanauki.pl Modifications at various positions of the quinine scaffold have led to the development of analogues with altered, and sometimes enhanced, properties.

A common site for modification is the vinyl group at the C3 position of the quinuclidine (B89598) ring. The Heck reaction has been successfully employed to introduce various aryl groups at this position. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed that the introduction of aromatic groups with para-substituted electron-withdrawing groups, such as a para-phenyl or para-ester, generally leads to improved activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov

Another important position for derivatization is the C9 hydroxyl group. Altering the stereochemistry at this position to its epimer, epiquinine, has been shown to significantly decrease antimalarial potency, highlighting the critical role of this specific stereochemical configuration for biological activity.

Systematic modifications of the quinoline ring have also been explored. For instance, the introduction of a fluorine atom at the 8-position and esterification of the 4-hydroxyl group have been investigated to develop new fungicides. mdpi.com Furthermore, the synthesis of hybrid molecules, where quinine is coupled to other pharmacophores, has been a successful strategy. nih.gov For example, "reversed chloroquines," which are hybrid molecules of quinine and a clotrimazole-like pharmacophore, have shown potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov

The table below presents examples of quinine derivatives and their impact on biological activity.

| Modification Site | Derivative Type | Impact on Activity |

| C3-vinyl group | Aryl derivatives via Heck reaction | Improved activity with para-substituted electron-withdrawing groups nih.gov |

| C9-hydroxyl group | Epimerization to epiquinine | Decreased antimalarial potency |

| Quinoline Ring | 8-fluoro, 4-ester derivatives | Potential antifungal activity mdpi.com |

| Hybrid Molecules | Reversed Chloroquines | Potent against resistant malaria strains nih.gov |

| Quinuclidine Nitrogen | Alkylation | Formation of ionic liquids with tuned properties acs.org |

Chemical Modifications for Enhanced Research Utility

Beyond modulating biological activity, chemical modifications of quinine have been instrumental in developing tools for research purposes. These modifications have enabled the study of quinine's mechanism of action, its intracellular targets, and its use in various analytical and imaging applications.

One important area of modification is the development of fluorescent probes. Quinine itself is fluorescent, a property that was first observed in the 19th century. nih.gov This intrinsic fluorescence has been harnessed, and quinine has been incorporated into polymers to create reporters for intracellular DNA delivery. pnas.org The vibrational modes of quinine are sensitive to its local chemical environment, which allows for the use of Raman spectroscopy to track the unpackaging of DNA from polyplexes inside cells. pnas.org

Photoaffinity labeling is another powerful technique that has been applied to quinine and its analogues. A photoreactive analogue of chloroquine (B1663885), which is structurally related to quinine, has been synthesized and radiolabeled. nih.gov This probe has been used to identify chloroquine-binding proteins in malaria parasites, providing insights into the drug's molecular targets. nih.gov

The development of quinine-based ionic liquids represents another avenue of chemical modification for enhanced utility. acs.org By alkylating the quinuclidine nitrogen, quinine can be converted into ionic liquids with tunable physical and chemical properties. acs.org This can lead to improved formulation characteristics and potentially enhanced biological activity. acs.org

The table below summarizes chemical modifications of quinine for enhanced research utility.

| Modification Type | Application | Example |

| Incorporation into Polymers | Intracellular delivery and imaging | Quinine-copolymer reporters for DNA delivery pnas.org |

| Photoaffinity Labeling | Target identification | Photoreactive chloroquine analogue to label binding proteins nih.gov |

| Ionic Liquid Formation | Tunable properties and formulation | 1-alkylquinine bromides acs.org |

| Fluorescent Quenching | Activity-based probes | Fluorescence quenched quinine methide-based probes york.ac.uk |

Stereochemical Investigations and Chiral Applications of Quinine Sulfate Hydrate

Elucidation of Absolute and Relative Stereochemistry

The quinine (B1679958) molecule contains four stereogenic centers, leading to a specific three-dimensional arrangement of its atoms. The IUPAC name for the quinine cation in quinine sulfate (B86663) hydrate (B1144303) is (R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol. nih.gov This nomenclature precisely defines the absolute configuration at each chiral center. The specific rotation of quinine sulfate is a key physical property used in its identification and is measured to be between -240° and -248° in a 0.1 N hydrochloric acid solution. fao.org

The relative stereochemistry, which describes the spatial relationship between the different stereocenters within the molecule, is crucial for its chemical and biological activity. The specific arrangement of the quinuclidine (B89598) and quinoline (B57606) ring systems, along with the vinyl and hydroxyl groups, creates a unique chiral environment that is fundamental to its applications in enantioselective processes. tut.ac.jp

Quinine Sulfate Hydrate as a Resolving Agent in Racemic Mixture Separations

One of the earliest and most significant applications of quinine is its use as a resolving agent for the separation of racemic mixtures. libretexts.orgunizg.hr Racemic mixtures contain equal amounts of two enantiomers, which are non-superimposable mirror images of each other and often exhibit different physiological effects. The process of resolution involves converting the enantiomers into diastereomers by reacting them with a single enantiomer of a chiral resolving agent, such as quinine. libretexts.org

These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgucl.ac.uk For instance, quinine has been successfully employed to resolve racemic acids. The acidic enantiomers react with the basic quinine to form diastereomeric salts, which can then be separated. libretexts.orglibretexts.org After separation, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts to remove the quinine resolving agent. libretexts.org This method has been a cornerstone in obtaining enantiomerically pure compounds for various applications. unizg.hr

Diastereomeric Salt Formation for Chiral Discrimination

The principle behind the use of quinine as a resolving agent lies in the formation of diastereomeric salts. When a racemic mixture of an acidic compound is treated with enantiomerically pure quinine, two different diastereomeric salts are formed. libretexts.org These diastereomers are not mirror images of each other and thus have distinct physical and chemical properties. ucl.ac.uk

A notable example is the use of quinine to resolve racemic malic acid, where a quininium salt containing a higher proportion of one of the malate (B86768) enantiomers is formed. univ-paris13.frresearchgate.net X-ray crystallographic analysis of such diastereomeric salts has provided clear evidence of how quinine acts as an efficient resolving agent, revealing the specific intermolecular interactions responsible for the chiral discrimination. nih.gov The formation of these salts relies on interactions such as hydrogen bonding. univ-paris13.frresearchgate.net The ability to form these separable diastereomeric complexes is a direct consequence of the unique stereochemistry of the quinine molecule. researchgate.net

Development of Quinine-Based Chiral Catalysts in Asymmetric Synthesis

The utility of quinine extends beyond resolution to the development of chiral catalysts for asymmetric synthesis. bohrium.comtut.ac.jpbuchler-gmbh.com In this role, a small amount of the quinine-derived catalyst can be used to generate large quantities of a desired enantiomer of a product from a prochiral substrate. Cinchona alkaloids, including quinine, are considered a privileged class of compounds for this purpose due to their availability in two pseudo-enantiomeric forms, which allows for the synthesis of either enantiomer of a target molecule. buchler-gmbh.com

Quinine and its derivatives have been modified to create a wide range of catalysts that are effective in numerous asymmetric reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. bohrium.comdovepress.com For example, quinine-derived thiourea (B124793) and squaramide catalysts have been shown to be highly effective in the conjugate addition of α-nitrophosphonates to enones, producing quaternary α-aminophosphonates with excellent yields and enantioselectivities. acs.org The catalytic activity and enantioselectivity are often attributed to the ability of the quinine-based catalyst to form specific hydrogen bonds with the substrates, thereby directing the stereochemical outcome of the reaction. acs.org

Quinine-Derived Chiral Stationary Phases for Chromatographic Enantioseparations

In the field of analytical chemistry, quinine and its derivatives have been extensively used to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). asianpubs.orgcapes.gov.brcapes.gov.br These CSPs enable the direct separation of enantiomers from a racemic mixture. The quinine moiety is immobilized onto a solid support, typically silica (B1680970) gel, creating a chiral environment within the chromatographic column. conicet.gov.ar

As the racemic mixture passes through the column, the enantiomers interact differently with the chiral selector, leading to different retention times and, consequently, their separation. Quinine-based CSPs have been successfully used for the enantioseparation of a broad range of acidic compounds, including N-derivatized amino acids. conicet.gov.arasianpubs.org The separation mechanism is often based on anion-exchange, where the protonated tertiary amine of the quinine selector interacts with the anionic analytes. asianpubs.orgasianpubs.org

Mobile Phase Effects on Enantio- and Stereoselectivity in Chiral Chromatography

The composition of the mobile phase plays a critical role in the enantioseparation achieved on quinine-based CSPs. asianpubs.orgscispace.com Factors such as the pH, the type and concentration of buffer, and the organic solvent can significantly influence the retention and enantioselectivity of the separation. conicet.gov.arnih.gov For example, in the separation of N-derivatized amino acids on a quinine-based CSP, maximum retention was observed at a pH of approximately 6, where the quinine is protonated and available for strong electrostatic interactions with the anionic analytes. conicet.gov.ar

The choice of organic modifier, such as methanol (B129727) or acetonitrile (B52724), also impacts the separation. nih.gov Generally, aprotic solvents like acetonitrile tend to enhance ionic interactions, which can be beneficial for chiral recognition. nih.gov The presence of water in the mobile phase can also have a positive effect on enantioselectivity. nih.gov Furthermore, the nature and concentration of acid and base additives in the mobile phase are crucial for optimizing separations, as they act as counter-ions and co-ions that can modulate the interactions between the analyte and the CSP. nih.govnih.gov

Structure-Selectivity Relationships in Quinine-Based Chiral Selectors

The enantioselective properties of quinine-based CSPs are intrinsically linked to the structure of the quinine molecule and its derivatives. umich.edu The chiral recognition mechanism involves a combination of intermolecular interactions, including electrostatic interactions, hydrogen bonding, π-π interactions, and steric effects. asianpubs.orgumich.edu The planar quinoline ring provides a platform for π-π stacking, while the quinuclidine nitrogen acts as a site for ion-pairing. asianpubs.org

Modifications to the quinine structure, such as at the C9 hydroxyl group or the C6' methoxy (B1213986) group, can significantly alter the selectivity of the resulting CSP. tut.ac.jp For instance, the development of zwitterionic CSPs, which incorporate both acidic and basic functionalities into the chiral selector, has expanded the range of compounds that can be separated. researchgate.netnih.gov Studies investigating the relationship between the structure of the analyte and the chiral selector have shown that the stereochemistry of the analyte and the presence of specific functional groups are key determinants of the separation efficiency. nih.govresearchgate.net Thermodynamic studies, by analyzing the effect of temperature on the separation, have further elucidated the enthalpic and entropic contributions to chiral recognition, revealing that separations can be either enthalpy- or entropy-driven. nih.govresearchgate.net

Mechanistic Research on Quinine Sulfate Hydrate at the Molecular and Cellular Level Non Clinical Focus

In Vitro Studies on Heme Detoxification Pathway Inhibition

The primary mechanism of quinine's antimalarial action involves the disruption of the heme detoxification pathway in Plasmodium falciparum. wikipedia.org During its intraerythrocytic stage, the parasite digests hemoglobin from the host cell, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). patsnap.compnas.org To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. patsnap.compnas.org

Quinine (B1679958), a weak base, accumulates in the acidic food vacuole of the parasite, the site of hemoglobin digestion and hemozoin formation. drugbank.comnih.gov Its inhibitory action is multifaceted:

Inhibition of Heme Polymerase: Quinine is thought to inhibit the enzymatic activity of heme polymerase, which prevents the conversion of toxic heme into hemozoin. drugbank.comfda.gov This leads to the accumulation of the cytotoxic substrate, heme, which causes oxidative damage and parasite death. patsnap.comdrugbank.com

Complex Formation and Crystal Growth Capping: Quinine binds to both free heme and the growing hemozoin crystal. nih.govnih.gov The resulting quinine-heme complex can then associate with the surface of the hemozoin polymer, effectively "capping" the crystal and preventing further heme sequestration. nih.govresearchgate.net This specific interaction is saturable and of high affinity. nih.govresearchgate.net Atomic-force microscopy studies have characterized this mechanism as "step-pinning," where quinine binds to flat surfaces on the heme crystal, inhibiting its growth over broad areas. pnas.org

In vitro assays measuring the inhibition of β-hematin (the synthetic equivalent of hemozoin) formation confirm this activity. Studies have shown that quinine can inhibit β-hematin formation by 65.8% at a concentration of 25 µmol/L at pH 4.6. researchgate.net Other research indicates that while quinine is an active inhibitor of hemozoin formation, it may be less potent than other quinolines like chloroquine (B1663885). nih.govasm.org

| Research Finding | Experimental System | Key Results | Reference(s) |

| Heme Polymerase Inhibition | P. falciparum lysates | Quinine inhibits heme polymerase activity, allowing cytotoxic heme to accumulate. | drugbank.comfda.gov |

| Heme Crystal Capping | In vitro binding assays | Quinine-heme complexes bind to the growing hemozoin polymer, preventing further growth. | nih.govresearchgate.net |

| Step-Pinning Mechanism | Atomic-force microscopy | Quinine binds to the flat faces of heme crystals, inhibiting growth. | pnas.org |

| β-Hematin Inhibition | Acetate-hematin solution | 65.8% inhibition of β-hematin formation at 25 µmol/L (pH 4.6). | researchgate.net |

Investigations into Nucleic Acid and Protein Synthesis Perturbations in Vitro

Beyond its effects on heme detoxification, in vitro studies have demonstrated that quinine perturbs nucleic acid and protein synthesis in pathogens. wikipedia.orgresearchgate.netfda.gov The proposed mechanism involves the formation of a molecular complex between quinine and deoxyribonucleic acid (DNA). journals.co.za This interaction is believed to primarily inhibit DNA replication and secondarily affect RNA transcription. journals.co.za

Studies using synchronized Tetrahymena pyriformis cultures showed that quinine at concentrations of 1.3 to 5.0 x 10⁻⁴M inhibited the incorporation of radioactive precursors into both DNA and RNA, with a more pronounced effect on DNA synthesis. karger.com In the same model, quinine was also found to cause significant inhibition of protein synthesis. karger.com This suggests a cascade effect where interference with genetic material replication and transcription subsequently disrupts the parasite's ability to produce essential proteins, contributing to its death. journals.co.zaishs.org

| Target Process | Organism/System | Observed Effect | Reference(s) |

| DNA & RNA Synthesis | Tetrahymena pyriformis | Inhibited incorporation of radioactive precursors into DNA and RNA at 1.3-5.0 x 10⁻⁴M. | karger.com |

| DNA & RNA Synthesis | Plasmodium species | Forms complexes with nucleic acids, inhibiting DNA replication and RNA transcription. | journals.co.zancats.io |

| Protein Synthesis | Tetrahymena pyriformis | Considerable inhibition of protein synthesis observed. | karger.com |

| Protein Synthesis | Plasmodium falciparum | General inhibition of protein synthesis is a recognized mechanism of action. | researchgate.netfda.govncats.io |

Modulation of Ion Channels and Transporters: In Vitro Electrophysiological and Biochemical Analyses

Quinine is a well-documented modulator of various ion channels, a property investigated through in vitro electrophysiological and biochemical techniques. It is known as a broad-spectrum blocker of potassium (K+) channels and also affects other channels, including sodium (Na+) and calcium (Ca2+) channels, though often at different concentrations. physiology.orgnih.govoup.com In studies on dissociated rat taste cells, quinine was found to inhibit outward potassium currents, reduce sodium currents at higher concentrations, and have a biphasic effect on calcium currents (enhancement at low concentrations, suppression at high concentrations). nih.gov

Quinine's most notable ion channel interaction is the inhibition of potassium channels. This blockade is often voltage-dependent, meaning the degree of inhibition is influenced by the membrane potential. physiology.org For instance, in spiral ganglion neurons, quinine had little effect on potassium currents (IK) at -35 mV but significantly reduced them at more positive potentials. physiology.org

The mechanism of inhibition can vary. For Slo3 (KCa5.1) channels, studies suggest quinine crosses the cell membrane and blocks the channel from the intracellular side by binding within a hydrophobic pocket. researchgate.netcore.ac.uk This blockage is not state-dependent, meaning it does not depend on whether the channel is open or closed. researchgate.netnih.gov Quinine also inhibits other K+ channels, including those crucial for cellular repolarization, such as hERG (KCNH2) and KCNH6 channels. oup.comnih.gov

| Channel Type | Cell/System Type | IC₅₀ (Concentration for 50% Inhibition) | Key Findings | Reference(s) |

| Potassium Currents (IK) | Rat Spiral Ganglion Neurons | ~8 µM (at +65 mV) | Voltage-dependent inhibition. | physiology.org |

| Outward K+ Currents | Dissociated Rat Taste Cells | 5.1 µM | Reversible inhibition of transient, sustained, and Ca²⁺-activated components. | nih.gov |

| Slo3 (KCa5.1) Channel | Mouse Slo3 expressed in Xenopus oocytes | 169 µM | Blocks from the intracellular side. | medchemexpress.com |

| KCNH6 Channel | HEK293T cells | 2.123 µM | Concentration-dependent inhibition. | oup.com |

| KCNH2 (hERG) Channel | HEK293T cells | 4.775 µM | Less potent inhibition compared to KCNH6. | oup.com |

| Large-conductance Ca²⁺-activated K⁺ (BK) channels | Neonatal Rat Intracardiac Ganglion Neurons | Reversibly inhibited by 1–100 µM quinine. | Reversible inhibition observed. | uq.edu.au |

Interactions with Endogenous Biochemical Systems

Quinine sulfate (B86663) hydrate (B1144303) also interacts with endogenous enzyme systems that are critical for neurotransmission and metabolism.

In vitro studies using rat brain homogenates have demonstrated that quinine can inhibit the activity of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. futa.edu.ng The inhibition was found to be concentration-dependent, with a calculated IC₅₀ value of 125.8 nM. futa.edu.ng This finding suggests a potential mechanism for some of quinine's neurological effects. Research into related quinoline (B57606) compounds, such as primaquine, has also highlighted the role of MAO in their metabolism, reinforcing that this enzyme family is a target for quinoline-based structures. mdpi.com

The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is central to the metabolism of quinine. ki.se In vitro studies using human liver microsomes have established that CYP3A4 is the principal enzyme responsible for the metabolism of quinine into its major metabolite, 3-hydroxyquinine. ki.sefrontiersin.orgresearchgate.net

Quinine is not only a substrate for CYP enzymes but also an inhibitor. In vitro experiments have shown that quinine has the potential to inhibit the metabolism of drugs that are substrates for CYP3A4 and CYP2D6. fda.gov Conversely, certain drugs that inhibit CYP3A4, such as ketoconazole (B1673606) and erythromycin, can significantly inhibit quinine's metabolism. drugbank.com Furthermore, one in vitro induction study using human hepatocytes found that quinine (at 5 to 30 µM) increased the metabolic activities of CYP1A2 and CYP3A4, suggesting it can also act as an inducer of these enzymes under specific conditions. fda.gov

| Enzyme Family | Specific Enzyme | Interaction Type | Finding | Reference(s) |

| Monoamine Oxidase | MAO | Inhibition | IC₅₀ of 125.8 nM in rat brain homogenates. | futa.edu.ng |

| Cytochrome P450 | CYP3A4 | Substrate | Primary enzyme for metabolism to 3-hydroxyquinine. | ki.sefrontiersin.org |

| Cytochrome P450 | CYP3A4 | Inhibition | Potential to inhibit metabolism of other CYP3A4 substrates. | fda.gov |

| Cytochrome P450 | CYP2D6 | Inhibition | Potential to inhibit metabolism of other CYP2D6 substrates. | fda.gov |

| Cytochrome P450 | CYP1A2 & CYP3A4 | Induction | Increased metabolic activity in human hepatocytes at 5-30 µM. | fda.gov |

P-glycoprotein Efflux Pump Modulation

Quinine is recognized as both a substrate and a modulator of P-glycoprotein (P-gp), an ATP-dependent efflux pump that plays a crucial role in cellular detoxification and the development of multidrug resistance (MDR) in cancer cells. globalresearchonline.netnih.govmdpi.com P-gp functions by actively transporting a wide variety of xenobiotics out of cells, thereby reducing their intracellular concentration and limiting their efficacy or toxicity. nih.govmdpi.comnih.gov The interaction of quinine with this transporter has been a subject of significant research to understand its own disposition and its potential to reverse MDR in resistant cells.

Research has demonstrated that quinine can inhibit the function of P-gp. nih.govashpublications.org This inhibitory action is significant because the overexpression of P-gp is a common mechanism by which cancer cells become resistant to chemotherapeutic agents. globalresearchonline.netnih.gov By inhibiting P-gp, quinine can increase the intracellular accumulation of co-administered anticancer drugs, potentially restoring their cytotoxic effects. ashpublications.org For instance, studies have shown that serum from patients receiving quinine can reverse the MDR phenotype in various tumor cell lines in vitro. ashpublications.org The mechanism of inhibition involves quinine competing with other substrates for binding to the transporter, thereby preventing their efflux. ahajournals.org

Non-clinical in vivo studies have provided evidence for quinine's interaction with P-gp. In experiments using mdr1a knockout mice, which lack a functional P-gp, the administration of quinine resulted in significantly higher brain concentrations of the compound compared to wild-type mice (7.9 +/- 1.4 µg/g versus 1.6 +/- 0.8 µg/g). researchgate.net This finding confirms that quinine is a substrate for P-gp in vivo, as the pump actively limits its entry into the brain. researchgate.net Furthermore, co-administration of known P-gp inhibitors like cyclosporine A with quinine increased the brain-to-plasma concentration ratio of quinine in wild-type mice, demonstrating that blocking P-gp enhances quinine's tissue penetration. researchgate.net

The table below summarizes findings from studies on the modulation of P-glycoprotein by cinchona alkaloids.

| Compound | Model System | Effect | Finding |

| Quinine | mdr1a knockout mice | Substrate for P-gp | Brain concentration of quinine was ~5-fold higher in knockout mice compared to wild-type mice. researchgate.net |

| Quinine | Mice (in vivo) | P-gp Inhibition | Pre-treatment with inhibitors like cyclosporine A and verapamil (B1683045) increased the brain-to-plasma quinine concentration ratio. researchgate.net |

| Quinidine (B1679956) | Cultured cell lines (LLC-PK1) | P-gp Inhibition | Inhibited P-gp-mediated transport of digoxin (B3395198) by 57% at a concentration of 5 µmol/L. ahajournals.org |

| Quinine-chalcone hybrids (AD-12, AD-13) | Human lung carcinoma cell line (EBC-1) | P-gp Inhibition | Demonstrated short-term inhibition of P-gp efflux activity, contributing to apoptotic effects. nih.gov |

Spectroscopic Analysis of Quinine-Protein Interactions

Spectroscopic techniques are invaluable tools for elucidating the interactions between drugs and biological macromolecules at a molecular level. eco-vector.com Methods such as fluorescence spectroscopy, UV-Vis spectrophotometry, and circular dichroism (CD) have been employed to characterize the binding of quinine to various proteins, providing insights into binding affinities, mechanisms, and induced conformational changes. mdpi.comnih.gov

Quinine Sulfate Hydrate Binding to Serum Albumins

Serum albumins, particularly human serum albumin (HSA), are major transport proteins in the bloodstream that bind to a wide variety of endogenous and exogenous compounds, including drugs. eco-vector.com The binding of quinine to serum albumins affects its distribution, metabolism, and efficacy.

Spectroscopic studies have shown that quinine binds to HSA, primarily through a static quenching mechanism, which indicates the formation of a ground-state complex between the quinine molecule and the protein. mdpi.comswu.ac.th Fluorescence quenching experiments are commonly used to determine the binding parameters. Research indicates that quinine binds to HSA with a relatively low affinity. mdpi.comnih.gov The binding site for quinoline derivatives has often been identified as Site I, located in subdomain IIA of albumin. swu.ac.th Thermodynamic analysis from these studies suggests that the interaction is spontaneous and may involve van der Waals forces and/or hydrogen bonding. swu.ac.th

The table below presents binding parameters for the interaction of quinine with serum albumins, as determined by spectroscopic methods.

| Serum Albumin | Method | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | Temperature (K) |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 1.11 (± 0.04) x 10⁴ | ~1 | 298 |

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | 0.98 (± 0.05) x 10⁴ | ~1 | 310 |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 1.91 (± 0.03) x 10⁴ | ~1 | 298 |

| Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy | 1.43 (± 0.04) x 10⁴ | ~1 | 310 |

Data adapted from spectroscopic studies on quinine-albumin interactions.

Conformational Changes in Biological Macromolecules Induced by this compound

The binding of a ligand like quinine to a biological macromolecule can induce conformational changes in the macromolecule's structure, which is often critical for its biological function. researchgate.net These structural alterations can be investigated using spectroscopic techniques such as circular dichroism and Raman spectroscopy.

When quinine binds to human serum albumin (HSA), it causes slight alterations to the protein's secondary structure. mdpi.comnih.gov Circular dichroism (CD) spectroscopy, which is sensitive to the secondary structure of proteins, has shown minor changes in the α-helical content of HSA upon interaction with quinine. mdpi.com This indicates that while the binding is not disruptive, it does induce subtle adjustments in the protein's conformation.

Beyond proteins, the interaction of quinine with other macromolecules like DNA has also been explored. Using Raman spectroscopy and molecular dynamics simulations, researchers have found that protonated quinine can weakly intercalate into the DNA structure. nih.govacs.org This interaction involves the quinoline ring of quinine forming π-stacking interactions with the DNA base pairs. nih.govacs.org This binding is estimated to occur at a ratio of approximately one quinine molecule per 25 base pairs and results in a distinct conformational state for both the drug and the DNA. nih.gov

The table below summarizes observed conformational changes in macromolecules upon binding with quinine.

| Macromolecule | Spectroscopic Technique | Observed Conformational Change |

| Human Serum Albumin (HSA) | Circular Dichroism (CD) | Slight decrease in α-helical content, indicating minor changes in the secondary structure. mdpi.com |

| Deoxyribonucleic Acid (DNA) | Raman Spectroscopy | Intercalation of the protonated quinoline ring via π-stacking interactions with DNA base pairs. nih.govacs.org |

| Quinine-binding Aptamer (RNA) | Förster Resonance Energy Transfer (FRET) | Quinine binding induces a conformational change or folding in the RNA aptamer structure. nih.gov |

Advanced Analytical Characterization and Methodologies for Quinine Sulfate Hydrate

Quinine (B1679958) Sulfate (B86663) Dihydrate as a Fluorescence Standard Reference Material (SRM 936)

Quinine sulfate dihydrate is a widely recognized and utilized fluorescence standard reference material (SRM) for the calibration of fluorescence spectrometers and the evaluation of analytical methods. nist.govnist.govstarna.comntis.gov The National Institute of Standards and Technology (NIST), formerly the National Bureau of Standards (NBS), designated a specific lot of highly purified quinine sulfate dihydrate as SRM 936. nist.govopenfluor.org This standard is certified for its relative molecular emission spectrum in a 0.105 mol/L perchloric acid solution when excited at a wavelength of 347.5 nm. nist.govnist.gov The certified data, provided at 5 nm intervals from 375 to 675 nm, are corrected for instrumental and sample parameters, including the spectral responsivity of the detection system, monochromator bandwidth, and solvent refractive index, to provide the true molecular emission spectrum. nist.govnist.govntis.gov

The stability of quinine sulfate solutions is a critical factor in its use as a standard. nist.govnist.gov NIST considers a 0.1 mg/mL "stock" standard solution prepared from SRM 936 to be stable for three months when stored properly, while a more dilute 1 µg/mL "working" standard solution is considered stable for one month. nist.govnist.gov Proper storage involves keeping the material in its original bottle, protected from light, and at a room temperature not exceeding 30°C. nist.gov

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons, is a key parameter for characterizing fluorescent compounds. shimadzu.com Quinine sulfate in an acid solution is the most common standard for determining relative fluorescence quantum yields. openfluor.org The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is widely accepted as 0.577, while in 0.1 M HClO₄, a value of 0.60 has been reported. openfluor.orgrsc.org

The relative quantum yield of a sample is determined by comparing its fluorescence intensity to that of the standard under identical experimental conditions. openfluor.orgrsc.org To ensure accuracy, the solutions of the standard and the sample should have identical absorbance at the same excitation wavelength, implying they are absorbing the same number of photons. rsc.org The relative quantum yield (Φ_sample) can then be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

Φ_std is the quantum yield of the standard (quinine sulfate).

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

This comparative method allows for the accurate determination of quantum yields for a wide range of fluorescent compounds. openfluor.org

Table 1: Reported Fluorescence Quantum Yields for Quinine Sulfate

| Solvent | Quantum Yield (Φf) |

|---|---|

| 0.1 M H₂SO₄ | 0.577 |

Influence of Solute Concentration on Fluorescence Emission

The concentration of quinine sulfate in a solution significantly affects its fluorescence emission intensity. At low concentrations (typically up to a few micrograms per milliliter), the fluorescence intensity is directly proportional to the concentration. colby.edu However, as the concentration increases, this linear relationship is lost due to a phenomenon known as concentration quenching or the inner filter effect. colby.educutm.ac.in

Table 2: Effect of Quinine Sulfate Concentration on Luminescence Intensity

| Concentration (g/L) | Relative Luminescence Intensity (Arbitrary Units) |

|---|---|

| 0.01 | 1.85% ± 0.07% (of reference) |

| 0.10 | 1.96% ± 0.02% (of reference) |

| 1.00 | 2.09% ± 0.01% (of reference) |

Data derived from a study comparing quinine sulfate to a commercial liquid scintillator under specific irradiation conditions. arxiv.orgarxiv.org

Effects of Solvent Acid Concentration and pH on Spectroscopic Properties

The fluorescence of quinine is highly dependent on the acidity of the solution. It is strongly fluorescent only in dilute acid solutions, with a characteristic blue fluorescence. colby.edunihs.go.jp The standard solvent for SRM 936 is 0.105 mol/L perchloric acid (HClO₄). nist.govnist.gov Another commonly used solvent is 0.05 M or 0.1 M sulfuric acid (H₂SO₄). openfluor.orgcolby.edumdpi.com

The chemical nature of the fluorescent substance can change with pH, a form of chemical quenching. colby.edu For quinine, protonation of the quinoline (B57606) nitrogen is necessary for strong fluorescence. As the pH increases and the molecule is deprotonated, its fluorescence intensity decreases significantly. The pH of a 2.0 g/L aqueous solution of quinine sulfate is typically between 5.5 and 7.0. nihs.go.jp In acidic solutions, the dication form of quinine (protonated at both the quinoline and quinuclidine (B89598) nitrogens) is the dominant species and is responsible for the characteristic strong fluorescence. Studies have shown that the protonated species of quinine sulfate (QSD) exhibits a red shift in both its absorption and emission spectra compared to the neutral species. acs.org This shift is attributed to perturbations of the π–π* and n−π* electronic states upon protonation. acs.org

Polarization Studies of Emitted Radiation

Fluorescence polarization or anisotropy studies provide information about the molecular size, shape, and rotational mobility of a fluorescent molecule. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to some extent, depending on how much the molecules have rotated during the fluorescence lifetime.

Studies on quinine sulfate have investigated the effect of polarized exciting radiation on its emission spectrum. ntis.gov Some unusual characteristics have been observed in the emission and excitation spectra of the protonated species of quinine sulfate (QSD). acs.org These include a bathochromic (red) shift in the emission spectrum upon excitation at the red edge of the first absorption band and an excitation spectrum that is not a mirror image of the absorption spectrum. acs.org These observations have led to the suggestion that the emission may arise simultaneously from two close-lying electronic states. acs.org Time-resolved fluorescence anisotropy techniques have been used to study the interaction of quinine sulfate dication with micelles, allowing for the determination of restrictions on the rotational motion of the fluorophore within these microenvironments. researchgate.netepa.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This technique provides information on the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state. colby.edunih.gov

For quinine sulfate, time-resolved measurements are crucial for distinguishing between different quenching mechanisms. colby.eduacs.org For example, dynamic (collisional) quenching, where the quencher deactivates the excited fluorophore through collision, leads to a decrease in the fluorescence lifetime. colby.edu In contrast, static quenching, which involves the formation of a non-fluorescent ground-state complex, does not affect the lifetime of the uncomplexed, fluorescent molecules. colby.edu

Recent studies using two-photon excitation and time-correlated single-photon counting (TCSPC) have confirmed that quinine sulfate in sulfuric acid exhibits a single-exponential decay, making it suitable as a lifetime standard. nih.gov The unquenched fluorescence lifetime for quinine sulfate in 0.5 M H₂SO₄ is approximately 19 nanoseconds. acs.org Time-resolved studies have been used to investigate the quenching of quinine sulfate fluorescence by halide ions, confirming a dynamic quenching mechanism and a nearly diffusion-limited collisional quenching rate. acs.org

Table 4: Fluorescence Lifetimes of Quinine Sulfate in Sulfuric Acid at Various Concentrations

| Concentration (M) | Fluorescence Lifetime (τ) in ns |

|---|---|

| 10⁻³ | 19.55 ± 0.01 |

| 10⁻⁴ | 19.64 ± 0.03 |

| 10⁻⁵ | 19.70 ± 0.04 |

Lifetimes measured using two-photon excitation. nih.gov

Spectroscopic Analytical Techniques

Spectroscopic techniques are fundamental in the characterization of Quinine sulfate hydrate (B1144303), providing insights into its electronic structure, concentration, and chiral nature. These methods rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Absorption Spectroscopy for Quantitative Analysis

UV-Visible absorption spectroscopy is a robust and widely used method for the quantitative analysis of Quinine sulfate hydrate. The principle of this technique is based on the molecule's absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The extent of absorption is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law.

In acidic solutions, Quinine sulfate typically exhibits two main absorption maxima. When dissolved in 0.05 M sulfuric acid, these peaks are observed at approximately 250 nm and 350 nm. researchgate.net Another study reports an absorption maximum at 349 nm in 0.5 M H2SO4 with a molar extinction coefficient of 5,700 cm⁻¹/M. The selection of the analytical wavelength is crucial for sensitivity and specificity. For instance, a wavelength of 233 nm has been selected for the analysis of Quinine sulfate in certain chromatographic methods. The specific absorption characteristics can be influenced by the solvent and the pH of the medium.

The quantitative determination of this compound in various samples, including pharmaceutical preparations, is achieved by creating a calibration curve. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at a fixed wavelength. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Table 1: UV-Visible Absorption Maxima of Quinine Sulfate in Acidic Media

| Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| 0.05 M H₂SO₄ | 250 nm, 350 nm | Not specified |

| 0.5 M H₂SO₄ | 349 nm | 5,700 cm⁻¹/M |

| Mobile Phase (Methanol:Water) | 233 nm | Not specified |

Fluorescence Emission Spectroscopy for Trace Detection

Fluorescence emission spectroscopy is an exceptionally sensitive technique for the detection of trace amounts of this compound. This method is based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). Quinine sulfate is well-known for its strong fluorescence in acidic solutions. researchgate.net

When excited at approximately 350 nm in a 0.1 N sulfuric acid solution, Quinine sulfate exhibits a strong fluorescence emission with a maximum at around 450 nm. researchgate.netarxiv.org The high quantum yield of Quinine sulfate in acidic media contributes to its intense fluorescence, making this method highly suitable for trace analysis. omlc.org

The fluorescence intensity is directly proportional to the concentration of the analyte at low concentrations, which allows for the creation of calibration curves for quantitative analysis. Several factors can influence the fluorescence intensity, including:

pH: The fluorescence of quinine is highly dependent on pH, with maximum intensity observed in acidic conditions.

Solvent: The nature of the solvent can affect the quantum yield and the position of the emission maximum.

Temperature and Viscosity: Changes in temperature and viscosity of the medium can alter fluorescence intensity.

Quenching: The presence of certain substances, such as halide ions (e.g., chloride), can lead to a decrease in fluorescence intensity, a phenomenon known as quenching. omlc.org

This technique's high sensitivity and selectivity make it a valuable tool for determining low concentrations of quinine in various matrices, including commercial beverages and biological fluids. arxiv.orgnih.gov

Table 2: Fluorescence Properties of Quinine Sulfate in Acidic Solution

| Parameter | Value |

| Excitation Wavelength (λex) | ~350 nm |

| Emission Wavelength (λem) | ~450 nm |

| Solvent | 0.1 N H₂SO₄ |

Circular Dichroism Spectroscopy in Structural Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the structural analysis of chiral molecules like Quinine. Quinine possesses multiple stereogenic centers, making it optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure. libretexts.org

Vibrational Circular Dichroism (VCD), a related technique that uses infrared light, has been employed to study the conformational behavior of quinine in solution. These studies have revealed that quinine predominantly exists in an "open" conformation in solution. However, its pseudo-enantiomer, quinidine (B1679956), can adopt additional conformations. nih.govresearchgate.net The specific VCD spectrum is sensitive to these conformational differences, and an inversion in the sign of certain bands can be observed for different conformers. amazonaws.com

The rotation around the C8-C9 bond, which connects the quinoline and quinuclidine rings, is a key factor determining the various conformations of Cinchona alkaloids. researchgate.net The ability of CD and VCD to probe these subtle structural differences makes them invaluable tools for the conformational analysis of this compound and for understanding its interactions with other molecules. The specific optical rotation of Quinine sulfate is a key parameter, with a typical value between -235° and -245° when measured in 0.1 mol/L hydrochloric acid. wiley-vch.deencyclopedia.pub

Chromatographic Analytical Methods for this compound and Related Compounds

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds, particularly its diastereomer quinidine and potential impurities like dihydroquinine.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound in pharmaceutical dosage forms and for stability studies. libretexts.org The development of a robust and reliable HPLC method involves the careful selection of several parameters to achieve optimal separation and quantification.

Stationary Phase: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of quinine and its related substances. researchgate.netamazonaws.commdpi.com Phenyl hydride columns have also been shown to be effective.

Mobile Phase: The mobile phase composition is critical for achieving the desired resolution. A mixture of an aqueous buffer and an organic modifier is typically employed. Common organic modifiers include acetonitrile (B52724) and methanol (B129727). The aqueous phase often contains a buffer to control the pH, such as ammonium acetate, or an acid like trifluoroacetic acid to improve peak shape. mdpi.com The ratio of the organic to the aqueous phase is adjusted to optimize the retention times and separation of the analytes.

Detection: UV detection is the most common method for the analysis of Quinine sulfate by HPLC. The detection wavelength is chosen based on the UV absorption spectrum of quinine, with wavelengths such as 233 nm, 235 nm, 316 nm, and 330 nm being utilized in various methods. researchgate.netamazonaws.commdpi.com

Method Validation: A developed HPLC method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Table 3: Examples of HPLC Method Parameters for Quinine Sulfate Analysis

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

| Zorbax C18 | Acetonitrile/Buffer | 1.2 mL/min | 316 nm |

| PRIMISEL C18 | Methanol/Water (30:70 v/v) | 1.0 mL/min | 233 nm |

| C18 | 0.1 M Ammonium Acetate (pH 7.0)/Acetonitrile/Methanol (40:25:35 v/v) | 1.0 mL/min | 330 nm |

| Cogent Phenyl Hydride™ | DI Water/0.1% TFA and Acetonitrile/0.1% TFA (Gradient) | 1.0 mL/min | 235 nm |

Capillary Electrophoresis Techniques (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of this compound and its related compounds. CE separates ions based on their electrophoretic mobility in an electric field. Various modes of CE have been applied to the analysis of quinine.

Capillary Zone Electrophoresis (CZE): In CZE, separation occurs in a buffer-filled capillary. However, plain aqueous phosphate (B84403) buffers are often incapable of resolving the diastereomers quinine and quinidine. The addition of chiral selectors, such as beta-cyclodextrin, to the buffer can induce separation by forming transient diastereomeric complexes with different mobilities.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that uses surfactants (micelles) in the buffer. The partitioning of analytes between the micelles and the aqueous buffer provides an additional separation mechanism. The use of a small amount of an organic modifier, like 2-propanol, in a dodecyl sulfate-based MEKC system has been shown to achieve complete resolution of quinine and quinidine.

Capillary Isotachophoresis (CITP): CITP can be used as an online sample preconcentration and preseparation technique coupled with CZE (CITP-CZE). This approach significantly enhances the sensitivity of the analysis, allowing for the determination of very low concentrations of quinine in complex matrices like beverages and urine.

Detection in CE: Detection in CE is typically performed on-column. UV-visible absorbance is a common detection method. For enhanced sensitivity, especially for trace analysis in biological fluids, laser-induced fluorescence (LIF) detection can be employed, taking advantage of quinine's native fluorescence.

Table 4: Capillary Electrophoresis Techniques for Quinine Analysis

| Technique | Key Feature | Application |

| Capillary Zone Electrophoresis (CZE) | Separation in a buffer-filled capillary. Requires chiral selectors (e.g., beta-cyclodextrin) for diastereomer resolution. | Separation of quinine and quinidine. |

| Micellar Electrokinetic Chromatography (MEKC) | Uses micelles in the buffer for an additional separation mechanism. Organic modifiers can enhance resolution. | Complete resolution of quinine, quinidine, and related compounds. |

| Capillary Isotachophoresis (CITP) coupled with CZE | Online sample preconcentration and preseparation. | Ultrasensitive determination of quinine in complex matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. For a polar compound like quinine, direct analysis by GC-MS can be challenging, often necessitating a derivatization step to convert it into a more volatile and nonpolar form. researchgate.net Silylation is a commonly used derivatization method for the analysis of such polar analytes. researchgate.net

However, methods have also been developed for the analysis of underivatized quinine and its diastereoisomer, quinidine. oup.comnih.gov One such method involves extracting the compounds from an alkaline solution into an organic solvent, concentrating the sample, and then performing the chromatography without derivatization. oup.comnih.gov This approach simplifies the methodology and reduces costs. oup.com In these analyses, the compounds can be detected using either a flame ionization detector (FID) or mass spectrometry (MS). oup.comnih.gov Sensitivity limits of less than 5 ng per assay have been reported for underivatized quinine. oup.comnih.gov

For quantitative analysis in biological samples like plasma, automated solid-phase extraction (SPE) can be combined with GC-MS. nih.gov Using selected ion monitoring (SIM) mode, this technique allows for sensitive and reproducible quantification. nih.gov A reported method demonstrated a limit of detection (LOD) of 12.2 µg/L and a limit of quantification (LOQ) of 40.6 µg/L for quinine in plasma. nih.gov

| Parameter | Value | Source |

| Limit of Sensitivity (Underivatized) | < 5 ng per assay | oup.comnih.gov |

| Limit of Detection (in Plasma) | 12.2 µg/L | nih.gov |

| Limit of Quantification (in Plasma) | 40.6 µg/L | nih.gov |

| Separation Time (in Plasma) | < 12.7 min | nih.gov |

Applications in Radiation Dosimetry Research

Quinine sulfate dihydrate has found a significant application in radiation dosimetry research, particularly in addressing challenges associated with Cherenkov volumetric dosimetry. arxiv.orgarxiv.org Cherenkov radiation, the bluish light emitted when charged particles travel through a dielectric medium like water faster than the speed of light in that medium, is useful for monitoring radiation beams. nih.gov However, the directionality of this emission can lead to skewed measurements of the percent depth dose (PDD). arxiv.orgarxiv.org

Quinine Sulfate Dihydrate in Cherenkov Volumetric Dosimetry

To overcome the issue of anisotropic Cherenkov emission, researchers have proposed adding quinine sulfate dihydrate to water. arxiv.orgarxiv.org The underlying hypothesis is that quinine, a fluorophore, can absorb the directional Cherenkov light and re-emit it as isotropic fluorescent light. arxiv.org This conversion from a directional to an isotropic signal improves the accuracy of dose measurements. arxiv.orgarxiv.org

Studies have been conducted using aqueous solutions of quinine sulfate dihydrate at various concentrations, typically ranging from 0.01 to 1.2 g/L. arxiv.orgarxiv.org These solutions are irradiated with clinical photon beams (e.g., 6 MV and 23 MV) to investigate the effect of quinine on the total light output and its correlation with the radiation dose. arxiv.orgarxiv.org The addition of quinine to water has been shown to significantly increase the total light output compared to a water-only signal, thereby reinforcing the correlation between the solution's light intensity and the deposited dose. arxiv.orgarxiv.org

Deconvolution of Cherenkov and Quinine Emission Spectra

A critical aspect of this research involves separating the contributions of Cherenkov light and quinine fluorescence to the total measured light spectrum. arxiv.org This is achieved through spectral deconvolution, which involves a least-square fitting of a linear combination of the known Cherenkov and quinine emission spectra to the measured spectrum of the solution. arxiv.org

Research has quantified the distinct contributions of each light source. arxiv.org In a 1.00 g/L quinine solution irradiated with photon beams, the emission from quinine was found to be the majority contributor to the signal in the visible range. arxiv.orgarxiv.org The remaining portion of the spectrum is attributed to Cherenkov light that has not been absorbed and converted by the quinine. arxiv.orgarxiv.org

| Photon Beam Energy | Quinine Emission Contribution | Unconverted Cherenkov Light | Source |

| 6 MV | 52.4% ± 0.7% | 47.6% ± 0.7% | arxiv.orgarxiv.org |

| 23 MV | 52.7% ± 0.7% | 47.3% ± 0.7% | arxiv.orgarxiv.org |

The fraction of Cherenkov emission produced in the ultraviolet range (250 nm to 380 nm) that was absorbed by the fluorophore was also quantified, showing a dependence on the energy of the irradiating beam. arxiv.org